Ammonia dihydrofluoride
Description
Properties
Molecular Formula |
F2H5N |
|---|---|
Molecular Weight |
57.044 g/mol |
IUPAC Name |
azane;dihydrofluoride |
InChI |
InChI=1S/2FH.H3N/h2*1H;1H3 |
InChI Key |
KVBCYCWRDBDGBG-UHFFFAOYSA-N |
Canonical SMILES |
N.F.F |
Origin of Product |
United States |
Scientific Research Applications
Industrial Applications
1.1. Metal Leaching
Ammonia dihydrofluoride is utilized as an additive in the leaching processes of metals, particularly in the extraction of manganese from low-grade ores. Research indicates that the addition of ammonium hydrogen fluoride significantly enhances the leaching efficiency of manganese during ammonia leaching processes. A study demonstrated that with an optimal concentration of 8% ammonium hydrogen fluoride, manganese leaching efficiency improved under various process parameters (temperature, ammonia concentration, liquid-solid ratio, stirring rate) .
| Parameter | Optimal Value |
|---|---|
| Leaching Temperature | 30 °C |
| Ammonia Concentration | 14 mol/L |
| Liquid-Solid Ratio | 6:1 |
| Stirring Rate | 400 r/min |
| Leaching Time | 1 hour |
1.2. Chemical Synthesis
In chemical synthesis, ammonia dihydrofluoride serves as a fluorinating agent. Its ability to introduce fluorine into organic compounds is leveraged in the production of pharmaceuticals and agrochemicals. The compound's reactivity enables the formation of various fluorinated intermediates that are crucial for synthesizing complex molecules.
Environmental Applications
2.1. Wastewater Treatment
Ammonia dihydrofluoride plays a role in wastewater treatment processes by facilitating the removal of heavy metals through precipitation reactions. Its use can enhance the efficacy of treatments aimed at reducing metal concentrations in effluents before discharge into water bodies.
2.2. Soil Amendment
In agriculture, ammonia dihydrofluoride can be used as a soil amendment to improve nutrient availability and enhance crop yields. The compound's interaction with soil components can increase the bioavailability of essential nutrients.
3.1. Manganese Leaching Efficiency Study
A comprehensive study focused on the use of ammonium hydrogen fluoride in manganese extraction highlighted the following findings:
- Objective: To determine the impact of ammonium hydrogen fluoride on manganese leaching efficiency.
- Methodology: Varying concentrations of ammonium hydrogen fluoride were tested alongside different process parameters.
- Results: The addition of 8% ammonium hydrogen fluoride resulted in a significant increase in manganese recovery compared to control experiments without the additive.
3.2. Fluorination Reactions in Organic Synthesis
Another case study examined the use of ammonia dihydrofluoride in organic synthesis:
- Objective: To evaluate its effectiveness as a fluorinating agent.
- Methodology: Various organic substrates were treated with ammonia dihydrofluoride under controlled conditions.
- Results: The reactions yielded high selectivity for fluorinated products, demonstrating its utility in producing pharmaceutical intermediates.
Comparison with Similar Compounds
Key Differences :
- Handling : NH₄HF₂’s solid form reduces inhalation risks compared to HF’s volatile liquid/gas state .
- Efficacy : HF is preferred for deep etching in electronics due to its higher reactivity, whereas NH₄HF₂ is suited for controlled, surface-level applications .
Ammonium Dihydrofluoride vs. Ammonium Fluoride (NH₄F)
Key Differences :
- Reactivity : NH₄HF₂’s bifluoride ion makes it more reactive and corrosive than NH₄F .
- Utility : NH₄F is preferred in applications requiring mild fluorination, while NH₄HF₂ is used where controlled HF release is necessary .
Regulatory and Environmental Considerations
Preparation Methods
Industrial-Scale Reaction Protocols
A patented large-scale synthesis described the use of a corrosion-resistant reaction tank, typically lined with polytetrafluoroethylene (PTFE), to accommodate the highly corrosive HF. The process begins with the controlled addition of liquefied NH and anhydrous HF under agitation, maintaining a molar ratio of 1:2. Key parameters include:
Post-reaction, the mixture is transferred to a crystallizer, where cooling to 30°C induces crystallization. Centrifugation separates the solid NHHF from the mother liquor, which is recycled to subsequent batches to minimize waste. The product is then dried at 70°C for 10–12 hours, achieving a purity of 99.1–99.5%.
Table 1: Optimized Parameters for Direct Synthesis
| Parameter | Range |
|---|---|
| NH:HF molar ratio | 1:2 |
| Reaction temperature | 90–110°C |
| Crystallization time | 24 hours |
| Drying temperature | 70°C |
| Final purity | 99.1–99.5% |
Challenges and Mitigation Strategies
The reaction’s exothermic nature necessitates precise thermal management. Overheating can lead to decomposition into NHF and HF, reducing yield. Patented solutions include:
-
Incremental addition of reactants to moderate heat generation.
-
Real-time pH monitoring near the reaction endpoint to adjust stoichiometry.
Synthesis from Ammonium Fluoride and Hydrogen Fluoride
An alternative route involves the reaction of ammonium fluoride (NHF) with excess HF:
This method is advantageous for facilities already producing NHF, as it avoids handling gaseous NH.
Laboratory-Scale Procedure
In a typical setup, NHF is dissolved in aqueous HF (40–50% concentration) at 50–70°C. The solution is stirred for 1–2 hours, followed by evaporation under reduced pressure to precipitate NHHF. The crystals are washed with cold isopropanol to remove residual HF and dried under vacuum.
Table 2: Key Parameters for NHF-HF Reaction
| Parameter | Range |
|---|---|
| HF concentration | 40–50% |
| Reaction temperature | 50–70°C |
| Evaporation pressure | 50–100 mbar |
| Yield | 95–98% |
Scalability and Economic Considerations
While this method offers simplicity, it requires HF recycling systems to manage costs. A study demonstrated that 90% of the solvent (e.g., tetrahydrofuran) could be recovered and reused, significantly reducing operational expenses.
Crystallization and Purification Techniques
Crystallization is critical for achieving high-purity NHHF. Industrial processes employ cooling crystallizers with PTFE-coated cooling coils to maintain a temperature gradient of 20–30°C. The crystal size distribution is controlled by adjusting the cooling rate:
-
Slow cooling (1–2°C/hour) : Yields larger, more uniform crystals.
-
Rapid cooling (5–10°C/hour) : Produces finer crystals suitable for powder applications.
Post-crystallization, the product is centrifuged at 2,000–3,000 rpm to reduce moisture content to <1%. Further drying in convection ovens at 70°C ensures residual moisture <0.5%.
Comparative Analysis of Synthesis Methods
Q & A
Q. Q1. What are the recommended methods for synthesizing high-purity ammonia dihydrofluoride (NH₃·2HF) in laboratory settings?
To synthesize NH₃·2HF, controlled stoichiometric reactions between anhydrous ammonia (NH₃) and hydrogen fluoride (HF) under inert atmospheres are critical. Evidence from zirconyl dihydrofluoride synthesis suggests using vacuum desiccation to prevent hydrolysis and ensure purity . Reaction monitoring via pH titration and FTIR spectroscopy can verify intermediate formation (e.g., NH₄HF₂). Post-synthesis, recrystallization from anhydrous solvents (e.g., dry ethanol) minimizes hydrate formation, which alters reactivity .
Q. Q2. How can researchers characterize the crystalline structure and stability of NH₃·2HF under varying humidity conditions?
X-ray diffraction (XRD) paired with thermogravimetric analysis (TGA) is essential. For example, studies on zirconyl dihydrofluoride hydrates show that humidity-controlled XRD reveals structural transitions (e.g., from anhydrous NH₃·2HF to hydrates like NH₃·2HF·H₂O), while TGA quantifies water/HF loss at elevated temperatures . Stability assays should replicate environmental conditions (e.g., 25–60°C, 30–90% RH) to assess deliquescence or decomposition risks .
Advanced Research: Mechanistic & Analytical Challenges
Q. Q3. What experimental approaches are effective in studying the interphase chemistry of NH₃·2HF in electrochemical systems?
Controlled potentiostatic experiments with inert electrodes (e.g., Pt or carbon) can track NH₃·2HF’s redox behavior. In situ Raman spectroscopy or mass spectrometry detects volatile byproducts (e.g., NH₃, HF) during electrolysis . For interphase analysis, atomic force microscopy (AFM) or cryo-electron microscopy (cryo-EM) can resolve surface morphology changes, such as fluoride-ion migration or passivation layer formation . Comparative studies with NH₄F or NH₄HF₂ are recommended to isolate NH₃·2HF-specific mechanisms .
Q. Q4. How can computational modeling (e.g., DFT) be integrated with experimental data to predict NH₃·2HF’s reactivity in novel solvent systems?
Density functional theory (DFT) simulations of NH₃·2HF’s molecular interactions with solvents (e.g., ionic liquids) can identify stable coordination complexes or proton-transfer pathways . Validate predictions with NMR or conductivity measurements. For instance, modeling HF dissociation equilibria in aprotic solvents aligns with experimental conductivity trends, aiding solvent selection for battery electrolytes .
Data Analysis & Contradiction Resolution
Q. Q5. What strategies resolve contradictions in reported thermodynamic properties (e.g., ΔfH°) of NH₃·2HF across studies?
Discrepancies often arise from impurities (e.g., residual HF) or measurement conditions. To address this:
Replicate experiments using high-purity precursors and inert handling (glovebox) .
Cross-validate techniques : Combine calorimetry with gas-phase mass spectrometry to confirm enthalpy of formation .
Re-analyze historical data using modern computational corrections (e.g., for outdated pressure calibration methods) .
For example, recalculating zirconyl dihydrofluoride’s thermodynamic data resolved inconsistencies caused by hydrate contamination .
Q. Q7. What protocols mitigate risks when handling NH₃·2HF in laboratory settings?
- Use HF-resistant materials (e.g., PTFE containers) and double-glove systems (nitrile over neoprene) .
- Implement real-time gas sensors for NH₃ and HF in workspaces .
- Emergency protocols : Calcium gluconate gel must be accessible for dermal exposure; inhalation risks require immediate evacuation and nebulized calcium treatments .
Emerging Research Directions
Q. Q8. What gaps exist in understanding NH₃·2HF’s role in fluoride-ion battery electrolytes?
Key unknowns include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
